molecular formula C8H3Cl3F3NO3 B1403874 2-Nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene CAS No. 1417567-23-7

2-Nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B1403874
CAS No.: 1417567-23-7
M. Wt: 324.5 g/mol
InChI Key: YXHMQBKNKMRXCF-UHFFFAOYSA-N
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Description

2-Nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene is a specialized organic compound of significant interest in advanced chemical synthesis and materials science research. This benzotrifluoride derivative incorporates both a strong electron-withdrawing trifluoromethyl group and a nitro group on the aromatic ring, a combination known to create an electron-deficient system that enhances reactivity in nucleophilic aromatic substitution reactions . Compounds with this core structure are valuable intermediates in the development of more complex molecules, particularly in pharmaceutical and agrochemical research where the introduction of fluorine and trifluoromethyl groups can dramatically alter a compound's metabolic stability, lipophilicity, and bioavailability . The unique electronic effects of the trifluoromethyl group, characterized by its substantial Hammett sigma constant (σpara = 0.54), create a highly polarized system that facilitates various catalytic and functionalization processes . Similarly structured compounds have demonstrated specific interactions with cytochrome P450 enzymes, including CYP1A2 and CYP2C19 inhibition potential, suggesting research applications in drug metabolism and toxicology studies . This reagent is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, as structurally related nitro-aromatic compounds may present potential skin, eye, and respiratory irritation hazards .

Properties

IUPAC Name

2-nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F3NO3/c9-8(10,11)18-6-2-1-4(7(12,13)14)3-5(6)15(16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHMQBKNKMRXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Step 1: Chlorination of an aromatic precursor to introduce trichloromethoxy groups.
  • Step 2: Conversion of trichloromethoxy groups to trifluoromethoxy via fluorination.
  • Step 3: Nitration of the trifluoromethoxy-substituted aromatic intermediate to introduce the nitro group at the desired position.
  • Step 4: Isolation and purification of the target compound.

These steps are supported by optimized reaction conditions to maximize yield and selectivity.

Detailed Preparation Steps

Step Reaction Description Reagents & Conditions Notes
1 Chlorination of aromatic precursor to form trichloromethoxy intermediate Aromatic compound (e.g., anisole or related) reacted with chlorine gas in presence of radical initiator (e.g., azobisisobutyronitrile) and solvent such as 4-chlorobenzotrifluoride under UV light at 90–100°C; chlorine flow rate maintained at 15–20 LPH for 4–5 hours Radical chlorination introduces trichloromethyl groups; nitrogen purging post-reaction removes dissolved chlorine and HCl
2 Fluorination of trichloromethoxy intermediate to yield trifluoromethoxy derivative Reaction with anhydrous hydrogen fluoride (HF) at 80°C for 4–6 hours in stainless steel autoclave under pressure (30–35 kg/cm²) Fluorination replaces chlorine atoms with fluorine, producing trifluoromethoxy group; HCl is a by-product
3 Nitration of trifluoromethoxybenzene to introduce nitro group Treatment with nitration mixture (concentrated HNO₃ and H₂SO₄) at 0–35°C in chlorinated solvent (e.g., dichloromethane) Produces mixture of ortho and para isomers with para isomer predominating (~90% selectivity); reaction time 2–5 hours
4 Isolation and purification Layer separation, solvent evaporation, filtration Yields high purity 2-nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene

Representative Experimental Data

Parameter Value / Range Remarks
Chlorination temperature 90–100°C UV light irradiation
Chlorine flow rate 15–20 LPH Ensures complete chlorination
Fluorination temperature 80°C Autoclave reaction
Fluorination pressure 30–35 kg/cm² Ensures efficient fluorination
Nitration temperature 0–35°C Controls regioselectivity
Nitration solvents Dichloromethane, chloroform Chlorinated solvents preferred
Nitration selectivity (para isomer) ~90% High para selectivity
Overall yield (nitration step) ~85% High efficiency

Analysis of Preparation Methods

Advantages

  • High selectivity: The nitration step favors the para isomer, which is the desired product.
  • Mild reaction conditions: Fluorination and nitration are performed at moderate temperatures and pressures.
  • Industrial viability: Use of common reagents and solvents, with scalable reaction conditions.
  • Environmental considerations: Replacement of ozone-depleting solvents (e.g., carbon tetrachloride) with less harmful alternatives like dichloromethane and chlorobenzene.

Challenges

  • Handling hazardous reagents: Chlorine gas and anhydrous HF require careful handling and specialized equipment.
  • Pressure management: Fluorination under high pressure demands robust autoclaves.
  • Isomer separation: Although para isomer predominates, close boiling points of isomers necessitate efficient purification techniques.

Summary Table of Key Preparation Steps

Step No. Reaction Reagents Conditions Yield / Selectivity By-products
1 Chlorination Cl₂, radical initiator, solvent 90–100°C, UV light, 15–20 LPH Cl₂ Crude trichloromethoxy intermediate HCl
2 Fluorination Anhydrous HF 80°C, 4–6 h, 30–35 kg/cm² Pure trifluoromethoxybenzene HCl
3 Nitration HNO₃ + H₂SO₄, DCM 0–35°C, 2–5 h 85% yield, 90% para isomer H₂O, H₂SO₄
4 Purification Filtration, evaporation Ambient High purity product -

Research Findings and Industrial Implications

  • The process described is backed by patent WO2016125185A2, which provides a robust, scalable method for preparing trifluoromethoxy-substituted nitrobenzenes with high purity and yield.
  • The use of iron and hydrochloric acid as reducing agents for related nitro compounds (to amines) is noted as an industrially viable alternative to palladium catalysts, providing cost and safety benefits.
  • Environmental impact is minimized by selecting solvents that avoid ozone depletion and by optimizing reaction conditions to reduce waste and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trichloromethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Amino-1-(trichloromethoxy)-4-(trifluoromethyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the nitro group.

Scientific Research Applications

2-Nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene depends on its chemical structure and the specific context in which it is used. The nitro group can participate in redox reactions, while the trichloromethoxy and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary based on the application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, physicochemical properties, and applications of the target compound with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications
2-Nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene Not reported C₈H₄Cl₃F₃NO₃ ~328.5 (calculated) 1-O–CCl₃, 2-NO₂, 4-CF₃ Research chemical (inferred)
Fluorodifen (2-Nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene) 15457-05-3 C₁₃H₇F₃N₂O₅ 328.2 1-O–C₆H₄–NO₂, 2-NO₂, 4-CF₃ Herbicide
2-Chloro-4-nitro-1-(trifluoromethoxy)benzene 158579-81-8 C₇H₃ClF₃NO₃ 257.55 1-O–CF₃, 2-Cl, 4-NO₂ Chemical intermediate
4-Methyl-2-nitro-1-(trifluoromethyl)benzene 154057-13-3 C₈H₆F₃NO₂ 205.13 1-CF₃, 2-NO₂, 4-CH₃ Not specified
Key Observations:

Substituent Effects: The trichloromethoxy group in the target compound offers stronger electron-withdrawing effects compared to the 4-nitrophenoxy group in Fluorodifen. This may increase electrophilicity at the aromatic ring, altering reactivity in nucleophilic substitution reactions .

Molecular Weight and Lipophilicity :

  • The target compound’s higher molecular weight (~328.5 vs. 257.55 for the trifluoromethoxy analog) suggests increased lipophilicity, which could enhance membrane permeability in biological systems but may also raise environmental persistence concerns .

Toxicity and Environmental Considerations

  • Fluorodifen’s nitrophenoxy moiety is associated with moderate aquatic toxicity (EC₅₀ ~1.2 mg/L for Daphnia magna), attributed to redox cycling and reactive oxygen species generation .

Biological Activity

Overview

2-Nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene, with the CAS number 1417567-23-7, is a halogenated aromatic compound notable for its potential biological activities. The unique combination of nitro, trichloromethoxy, and trifluoromethyl groups contributes to its chemical reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C7H3Cl3F3NO2\text{C}_7\text{H}_3\text{Cl}_3\text{F}_3\text{N}\text{O}_2

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of electron-withdrawing groups such as trifluoromethyl and nitro enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with amino acids in proteins or nucleophiles in DNA.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes through competitive or non-competitive mechanisms, potentially affecting metabolic pathways.
  • Receptor Interaction : It may bind to specific receptors, altering signal transduction pathways and cellular responses.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound in various contexts:

In Vitro Studies

  • Cytotoxicity Assays : Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values indicate significant inhibition of cell proliferation at micromolar concentrations.
    Cell LineIC50 (µM)
    A549 (Lung)15.6
    HeLa (Cervical)22.3
    MCF-7 (Breast)18.5
  • Enzyme Inhibition : Inhibition studies have demonstrated that the compound inhibits acetylcholinesterase (AChE), a key enzyme in neurotransmission.
    EnzymeIC50 (µM)
    Acetylcholinesterase12.4
    Butyrylcholinesterase9.8

Case Studies

A notable case study involved the examination of the compound's effects on neuroblastoma cells, where it was found to induce apoptosis through the activation of caspase pathways. This suggests a potential application in cancer therapy targeting neuroblastoma.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the substituents on the benzene ring significantly alter the biological activity. For instance, increasing the electronegativity of substituents enhances enzyme inhibition but may reduce overall cellular permeability.

Q & A

Q. What are the established synthetic routes for preparing 2-Nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene, and what reaction parameters are critical for optimizing yield?

The synthesis of nitro- and trifluoromethyl-substituted benzene derivatives often involves halogen displacement or nucleophilic aromatic substitution. For example, 2-Chloro-4-nitrobenzotrifluoride can be synthesized via coupling reactions using 2-chloro-1-iodo-4-nitrobenzene and (trifluoromethyl)trimethylsilane under palladium catalysis . Critical parameters include:

  • Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.
  • Catalyst selection : Pd(PPh₃)₄ or CuI are commonly used to facilitate cross-coupling.
  • Purification : Column chromatography with hexane/ethyl acetate (4:1) is recommended to isolate the product .

Q. How is the molecular structure of this compound characterized in academic research?

Structural confirmation relies on:

  • Spectroscopy : ¹⁹F NMR is critical for identifying trifluoromethyl and trichloromethoxy groups (δ ≈ -55 to -65 ppm for CF₃). Nitro groups are confirmed via IR (asymmetric NO₂ stretch at ~1520 cm⁻¹) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refinement. For example, similar compounds like 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene have been resolved with R-factors < 0.05 using high-resolution data .

Advanced Research Questions

Q. How can researchers address contradictory reports on the reactivity of the nitro group in this compound under reducing conditions?

Discrepancies may arise from solvent effects or competing pathways. Methodological approaches include:

  • Controlled experiments : Compare reduction with H₂/Pd-C (in ethanol) vs. Zn/HCl (in THF) to isolate intermediates.
  • Kinetic analysis : Monitor reaction progress via HPLC-MS to detect side products like amine or hydroxylamine derivatives .
  • Computational modeling : DFT calculations (e.g., Gaussian) can predict electron density at the nitro group, explaining susceptibility to reduction .

Q. What strategies are recommended for analyzing the compound’s stability in long-term storage?

Stability challenges include hydrolytic degradation of the trichloromethoxy group. Key methods:

  • Accelerated aging studies : Store samples at 40°C/75% RH for 6 months, analyzing degradation via LC-MS.
  • Protective measures : Use amber vials under argon to prevent photolysis and oxidation. Stability data for analogs like 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene show <5% degradation under inert conditions .
  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (typically >200°C for nitro-aromatics) .

Methodological Challenges and Solutions

Q. How can researchers resolve ambiguities in crystallographic data caused by disordered trifluoromethoxy groups?

Disorder in CF₃O groups complicates refinement. Solutions include:

  • Low-temperature data collection : Reduce thermal motion (e.g., 100 K) to improve resolution.
  • Constraints in SHELXL : Apply rigid-body refinement or ISOR commands to model fluorine atoms .
  • Complementary techniques : Pair XRD with solid-state NMR to validate torsional angles .

Q. What advanced techniques are used to study the compound’s interactions in biological systems (e.g., enzyme inhibition)?

For biological applications (e.g., herbicide research):

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity with acetyl-CoA carboxylase (a target in plants).
  • Docking simulations : Use AutoDock Vina to map nitro and trifluoromethoxy groups into enzyme active sites, validated by mutagenesis studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene
Reactant of Route 2
2-Nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.